(S)-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)propan-2-amine
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Overview
Description
(S)-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)propan-2-amine is a chiral amine compound that features a pyrrolidine ring substituted with a benzyl group and an ethylamine side chain. This compound is of interest in various fields of chemistry and pharmacology due to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)propan-2-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation of the pyrrolidine ring can be performed using benzyl halides under basic conditions.
Attachment of the Ethylamine Side Chain: This step may involve reductive amination or other suitable methods to introduce the ethylamine moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
®-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)propan-2-amine: The enantiomer of the compound, which may have different biological activity.
N-Benzylpyrrolidine: A simpler analog without the ethylamine side chain.
N-(2-(1-Benzylpyrrolidin-3-yl)ethyl)amine: Lacks the propan-2-amine moiety.
Uniqueness
(S)-N-(2-(1-benzylpyrrolidin-3-yl)ethyl)propan-2-amine is unique due to its specific chiral configuration and the presence of both a benzyl group and an ethylamine side chain, which may confer distinct biological properties.
Properties
Molecular Formula |
C16H26N2 |
---|---|
Molecular Weight |
246.39 g/mol |
IUPAC Name |
N-[2-[(3S)-1-benzylpyrrolidin-3-yl]ethyl]propan-2-amine |
InChI |
InChI=1S/C16H26N2/c1-14(2)17-10-8-16-9-11-18(13-16)12-15-6-4-3-5-7-15/h3-7,14,16-17H,8-13H2,1-2H3/t16-/m0/s1 |
InChI Key |
SLGMAWQXTSQGFO-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)NCC[C@H]1CCN(C1)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)NCCC1CCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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